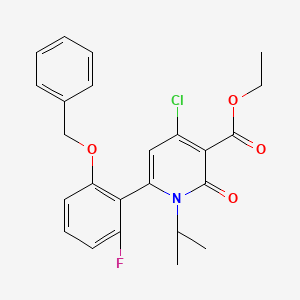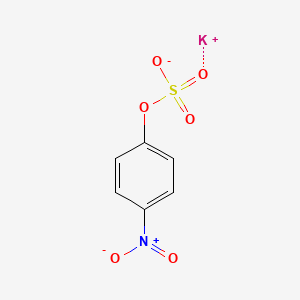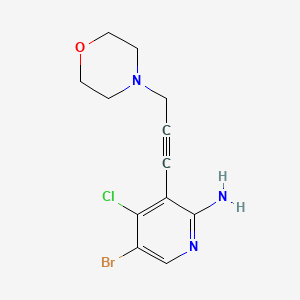
2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine is a complex organic compound that features a pyridine ring substituted with amino, bromo, chloro, and morpholino-propynyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the amino, bromo, and chloro substituents through a series of halogenation and amination reactions. The morpholino-propynyl group can be introduced via a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities of the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The morpholino-propynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Coupling Reactions: Reagents include palladium catalysts, copper co-catalysts, and bases such as triethylamine. Conditions often involve inert atmospheres and moderate temperatures.
Oxidation and Reduction Reactions: Reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride. Conditions vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex polycyclic structures.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its structural complexity.
Industry: It can be used in the development of new materials with unique properties, such as polymers and advanced coatings.
Wirkmechanismus
The mechanism of action of 2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of multiple functional groups allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromo-3-methylpyridine: Similar structure but lacks the chloro and morpholino-propynyl groups.
5-Amino-3-bromo-2-chloropyridine: Similar structure but lacks the morpholino-propynyl group.
2-Amino-5-bromopyridine: Lacks both the chloro and morpholino-propynyl groups.
Uniqueness
2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine is unique due to the presence of the morpholino-propynyl group, which adds significant complexity and potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C12H13BrClN3O |
|---|---|
Molekulargewicht |
330.61 g/mol |
IUPAC-Name |
5-bromo-4-chloro-3-(3-morpholin-4-ylprop-1-ynyl)pyridin-2-amine |
InChI |
InChI=1S/C12H13BrClN3O/c13-10-8-16-12(15)9(11(10)14)2-1-3-17-4-6-18-7-5-17/h8H,3-7H2,(H2,15,16) |
InChI-Schlüssel |
QSJAQPGIBHWYAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC#CC2=C(C(=CN=C2N)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


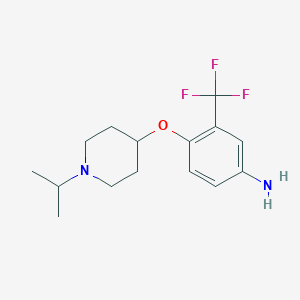
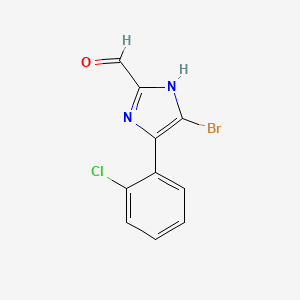




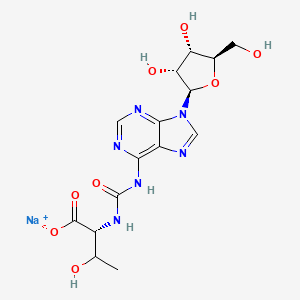
![N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine](/img/structure/B13714795.png)
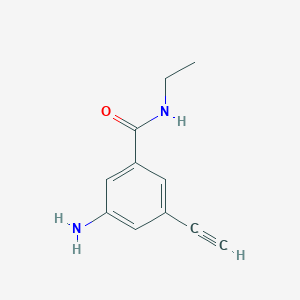
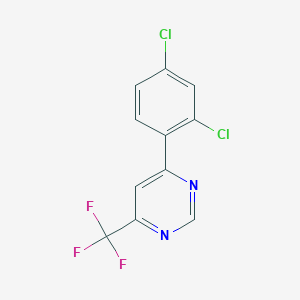
![2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid](/img/structure/B13714816.png)

